molecular formula C24H36O7 B561359 [(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate CAS No. 100814-64-0

[(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate

Cat. No.: B561359
CAS No.: 100814-64-0
M. Wt: 436.545
InChI Key: IDYOPZOUOCVSCT-BHWLRRSUSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate involves several steps starting from enone precursors. Key steps include the stereoselective introduction of oxygen functionalities, photoaddition reactions, reductive cyanation, and hydrolysis . The synthetic route is designed to achieve the enantiomerically pure form of the compound.

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve optimizing the laboratory synthesis for larger scales. This includes ensuring the availability of starting materials, optimizing reaction conditions for higher yields, and implementing purification techniques suitable for industrial scales.

Chemical Reactions Analysis

Types of Reactions: [(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate undergoes various chemical reactions, including:

    Oxidation: Introduction of additional oxygen functionalities.

    Reduction: Conversion of carbonyl groups to alcohols.

    Substitution: Replacement of functional groups with others.

Common Reagents and Conditions:

    Oxidation: Reagents like ozone or peroxides.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Conditions involving nucleophiles or electrophiles depending on the desired substitution.

Major Products: The reactions typically yield derivatives of this compound with modified functional groups, which can be further studied for their biological activities.

Scientific Research Applications

[(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[115101,1004,9

Mechanism of Action

The mechanism of action of [(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate involves its interaction with specific molecular targets, which may include enzymes or receptors involved in biological pathways. The exact pathways and targets are still under investigation, but its structure suggests potential interactions with cellular membranes and proteins .

Comparison with Similar Compounds

Uniqueness: [(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[115101,1004,9

Properties

CAS No.

100814-64-0

Molecular Formula

C24H36O7

Molecular Weight

436.545

InChI

InChI=1S/C24H36O7/c1-5-7-14(25)29-18-16(26)17-22(2,3)10-6-11-23(17,4)13-9-8-12-15-20(30-19(12)27)31-21(28)24(13,15)18/h12-13,15-18,20-21,26,28H,5-11H2,1-4H3/t12-,13-,15+,16-,17+,18-,20+,21-,23-,24+/m1/s1

InChI Key

IDYOPZOUOCVSCT-BHWLRRSUSA-N

SMILES

CCCC(=O)OC1C(C2C(CCCC2(C3C14C5C(CC3)C(=O)OC5OC4O)C)(C)C)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate
Reactant of Route 2
[(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate
Reactant of Route 3
Reactant of Route 3
[(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate
Reactant of Route 4
[(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate
Reactant of Route 5
[(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate
Reactant of Route 6
Reactant of Route 6
[(1S,2S,3R,4S,9R,10R,13R,16R,18R,19R)-3,18-dihydroxy-5,5,9-trimethyl-14-oxo-15,17-dioxapentacyclo[11.5.1.01,10.04,9.016,19]nonadecan-2-yl] butanoate

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